molecular formula C20H28O4 B210639 Taxoquinone CAS No. 21764-41-0

Taxoquinone

Cat. No. B210639
CAS RN: 21764-41-0
M. Wt: 332.4 g/mol
InChI Key: WAZYPYJGZYLHHT-UHFFFAOYSA-N
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Description

Taxoquinone is a naturally occurring compound found in various species . It is known to be a natural anti-bacterial agent against a wide range of bacteria with little or no toxicity . In addition, taxoquinone has potent anti-diabetic and anti-melanin potential due to the inhibition of α-glucosidase and tyrosinase .


Synthesis Analysis

The synthesis of Taxoquinone involves oxidation of ferruginol with benzoyl peroxide, which results in the formation of 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene. This compound is then converted into Taxoquinone .


Molecular Structure Analysis

Taxoquinone contains a total of 54 bonds; 26 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

Quinones, including Taxoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .


Physical And Chemical Properties Analysis

Taxoquinone contains a total of 52 atoms; 28 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms . Quinones, by their antioxidant activity, improve general health conditions .

Scientific Research Applications

  • Antimycotic Potential : Taxoquinone isolated from Metasequoia glyptostroboides has demonstrated substantial antimycotic properties against various pathogenic Candida species, confirming its therapeutic potential (Bajpai & Kang, 2014).

  • Antioxidant and Free Radical Scavenging Activities : It also exhibits notable antioxidant and free radical scavenging efficacy, potentially useful in food and pharmaceutical preparations (Bajpai, Baek, & Kang, 2017).

  • Antibacterial Effects in Food Industry : Taxoquinone has shown a strong antibacterial effect against foodborne pathogenic bacteria, indicating its potential as an antibacterial agent in the food industry (Bajpai, Na, & Kang, 2010).

  • Anti-diabetic and Depigmentation Potential : It inhibits α-glucosidase and tyrosinase enzymes, suggesting its use as a natural alternative medicine for type-2 diabetes-related disorders and as a depigmentation agent (Bajpai, Park, Na, & Kang, 2015).

  • Pharmaceutical Potential as Anticancer and Antiviral Agent : Taxoquinone displays significant anticancer and antiviral effects, suggesting its use as a novel therapeutic agent (Bajpai, Rather, Kang, & Park, 2016).

Future Directions

Taxoquinone has shown potential for further study to be developed as anti-AD agents . It is also suggested that Taxoquinone has a potential for use in food and medicine industry as a natural alternative medicine to prevent diabetes mellitus type-2 related disorders and as a depigmentation agent .

properties

IUPAC Name

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZYPYJGZYLHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944381
Record name 7,12-Dihydroxyabieta-8,12-diene-11,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxoquinone

CAS RN

21764-41-0, 21887-01-4
Record name TAXOQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HORMINON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,12-Dihydroxyabieta-8,12-diene-11,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
VK Bajpai, KH Baek, SC Kang - South African Journal of Botany, 2017 - Elsevier
… taxoquinone isolated from Metasequoia glyptostroboides in various antioxidant models. An abietane type diterpenoid taxoquinone, … As a result, taxoquinone showed significant and …
Number of citations: 65 www.sciencedirect.com
T Matsumoto, S Harada - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
Methylation of 12-benzoyloxyabieta-8,11,13-trien-11-ol with methyl iodide afforded 11-benzoyloxy-12-methoxyabieta- and 12-benzoyloxy-11-methoxyabieta-8,11,13-triene (9). …
Number of citations: 17 www.journal.csj.jp
VK Bajpai, YH Park, MK Na… - BMC …, 2015 - bmccomplementmedtherapies …
… diterpenoid compound taxoquinone, isolated … taxoquinone, a diterpenoid from M. glyptostroboides. Hence, the aim of this research is to confirm the therapeutic potential of …
SM Kupchan, A Karim, C Marcks - The Journal of organic …, 1969 - ACS Publications
… taxoquinone (13) established the molecular formula 02 2804. The ultraviolet and infrared spectra of taxoquinone … These resultsindicated that taxoquinone differs from horminone only in …
Number of citations: 240 pubs.acs.org
VK Bajpai, SC Kang - ||| Bangladesh Journal of Pharmacology|||, 2014 - bdpsjournal.org
… taxoquinone, isolated from Metasequoia glyptostroboides against pathogenic isolates of Candida species. The taxoquinone (… fungicidal concentrations of taxoquinone against the tested …
Number of citations: 9 www.bdpsjournal.org
VK Bajpai, IA Rather, SC Kang… - Indian J. Pharm. Educ …, 2016 - pdfs.semanticscholar.org
… on the inhibitory effect of taxoquinone on 20S human proteasome and influenza virus H1N1, and the results of the study indicate that taxoquinone could be a promising anticancer and …
Number of citations: 7 pdfs.semanticscholar.org
T Matsumoto, S Harada - Chemistry Letters, 1976 - journal.csj.jp
Oxidation of ferruginol (II) with benzoyl peroxide gave 12-benzoyloxy-11-hydroxyabieta-8, 11, 13-triene (X) which was converted into taxoquinone (IV), 7α-acetoxyroyleanone (V) …
Number of citations: 11 www.journal.csj.jp
VK Bajpai, M Na, SC Kang - Food and Chemical Toxicology, 2010 - Elsevier
… In this study, we first time report an abietane type diterpenoid, taxoquinone from the ethyl acetate cone extract of M. glyptostroboides and evaluated its efficacy as a potential …
Number of citations: 48 www.sciencedirect.com
Y Zhao, Q Cao, X Chen, Z Hu, B Fu… - Chemia Analityczna, 2000 - yadda.icm.edu.pl
… taxoquinone in the extract of the traditional Chinese medicinal herb. 6, 7-Dehydroroyleanone and taxoquinone … 2.5-750 ug ml-1 for taxoquinone with good linear correlation coefficients …
Number of citations: 1 yadda.icm.edu.pl
SC Kang, MK Na, YH Park, VK Bajpai - 2015 - oa.las.ac.cn
… In this study, a diterpenoid compound taxoquinone, isolated from Metasequoia glyptostroboides was evaluated for its α–glucosidase and tyrosinase inhibitory efficacy in terms of its …
Number of citations: 0 oa.las.ac.cn

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